molecular formula C13H16N2O2S2 B2779376 4-(2-Methoxyethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 748777-74-4

4-(2-Methoxyethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2779376
CAS No.: 748777-74-4
M. Wt: 296.4
InChI Key: VMMGCORBXAPZFZ-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-mercaptobenzothiazole with 2-chloroethyl methyl ether in the presence of a base, followed by cyclization with a suitable reagent to form the desired pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the sulfur-containing moiety.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(2-methoxyethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its heterocyclic structure makes it a candidate for use in the development of advanced materials with specific properties.

    Biological Studies:

Mechanism of Action

The mechanism by which 3-(2-methoxyethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Similar in structure but lacks the sulfur atom.

    Pyrido[2,3-d]pyrimidin-7-one: Another related compound with different substitution patterns.

    Pyrimidino[4,5-d][1,3]oxazine: Contains an oxygen atom in place of sulfur.

Uniqueness

The presence of both sulfur and nitrogen atoms in 3-(2-methoxyethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one imparts unique chemical and biological properties that distinguish it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-methoxyethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-17-7-6-15-12(16)10-8-4-2-3-5-9(8)19-11(10)14-13(15)18/h2-7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMGCORBXAPZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(NC1=S)SC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673961
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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